antimony(III) telluride crystal structure and space group
antimony(III) telluride crystal structure and space group
Antimony(III) Telluride ( Sb2Te3 ): Crystallographic Architecture, Synthesis, and Emerging Biomedical Applications
Executive Summary
Antimony(III) telluride ( Sb2Te3 ) is a narrow-bandgap semiconductor and a third-generation topological insulator (TI) historically celebrated for its exceptional room-temperature thermoelectric properties[1][2]. However, recent advances in materials science have propelled Sb2Te3 into the spheres of nanomedicine and drug development. Its unique layered crystallographic structure allows for the exfoliation of two-dimensional (2D) nanosheets, which exhibit profound near-infrared (NIR) photothermal conversion efficiencies and biocompatibility[3][4]. This technical guide provides an in-depth analysis of the Sb2Te3 crystal structure, elucidates the causal mechanics behind its properties, and outlines a validated protocol for synthesizing biomedical-grade nanoplates.
Crystallographic Structure and Space Group
Sb2Te3 crystallizes in a rhombohedral lattice system, universally described using a hexagonal reference frame, and belongs to the R3m space group (Space Group No. 166; Schoenflies notation D3d5 )[5][6].
The defining architectural feature of Sb2Te3 is its highly anisotropic, layered structure composed of repeating "quintuple layers" (QLs)[1][7]. Each QL is approximately 1 nm thick and consists of five atomic planes stacked along the crystallographic c-axis in the sequence: Te1 – Sb – Te2 – Sb – Te1 [1][7].
The bonding dynamics within this structure dictate its physical exfoliation capabilities:
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Intra-QL Bonding: The atoms within a single QL are bound by strong covalent and ionic forces[1].
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Inter-QL Bonding: Adjacent QLs (the interface between two Te1 layers) are held together exclusively by weak van der Waals (vdW) interactions[1][7]. This vdW gap is the causal mechanism that allows bulk Sb2Te3 to be cleaved or ultrasonically exfoliated into pristine 2D nanosheets without breaking primary chemical bonds[3].
Quantitative Crystallographic Data
Table 1: Fundamental Lattice Parameters & Physical Properties | Parameter | Value | Reference | | :--- | :--- | :--- | | Crystal System | Rhombohedral (Hexagonal setting) |[1][5] | | Space Group | R3m (No. 166) |[5][6] | | Lattice Constant a | 4.264±0.001 Å |[5] | | Lattice Constant c | 30.458±0.007 Å |[5] | | Band Gap ( Eg ) | ~0.21 eV |[1] | | X-ray Density | 6.50 g/cm³ |[1] |
Table 2: Atomic Wyckoff Positions & Bond Distances | Atom / Bond | Position / Distance | Structural Role | Reference | | :--- | :--- | :--- | :--- | | Sb (2c) | u≈0.3988 | Forms distorted octahedral geometry |[5][8] | | Te1 (2c) | u≈0.7869 | Outer boundary of the Quintuple Layer |[5][8] | | Te2 (1a) | 0,0,0 | Central plane of the Quintuple Layer |[5][8] | | Sb – Te1 Bond | 2.979 Å | Shorter covalent bond |[5][6] | | Sb – Te2 Bond | 3.168 Å | Longer covalent bond |[5][6] | | Te1 – Te1 Gap | 3.736 Å | Inter-layer van der Waals gap |[5] |
Causal Mechanics of Topological and Biomedical Utility
The R3m symmetry combined with strong spin-orbit coupling (SOC) in heavy elements (Sb, Te) leads to a phenomenon known as band inversion at the Brillouin zone center ( Γ point)[4][8]. This inversion is the causal root of Sb2Te3 's topological insulator state: it possesses a bulk insulating gap (~0.21 eV) but hosts gapless, metallic surface states where electron spin is locked to its momentum[1][4].
For drug development and biomedical engineers, this narrow bandgap and conductive surface state translate to broadband optical absorption , particularly in the Near-Infrared (NIR) biological transparency window (700–1300 nm)[2][4]. When irradiated with an NIR laser, the surface plasmon resonances of Sb2Te3 nanosheets rapidly convert photonic energy into localized thermal energy (the photothermal effect), making them highly potent agents for targeted tumor ablation[4].
Experimental Protocol: Microwave-Assisted Synthesis of 2D Sb2Te3 Nanoplates
To utilize Sb2Te3 in physiological environments, researchers must synthesize uniform, highly crystalline 2D nanoplates. The following microwave-assisted solvothermal protocol is optimized for rapid volumetric heating, ensuring simultaneous burst nucleation and uniform particle size.
Step-by-Step Methodology
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Precursor Dissolution: Dissolve 2 mmol of antimony sodium tartrate ( Na(SbO)C4H4O6 ) and 3 mmol of elemental Te powder in 30 mL of ethylene glycol (EG).
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Causality: EG acts as both a high-boiling-point solvent and a mild reducing agent, facilitating the reaction environment.
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Alkalization: Add 2 g of NaOH to the mixture.
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Causality: A highly alkaline environment is required to trigger the disproportionation of unreactive Te powder into reactive telluride ( Te2− ) and tellurite ( TeO32− ) species, which subsequently bond with Sb3+ .
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Morphological Control: Introduce Polyvinylpyrrolidone (PVP, K-30) into the solution.
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Causality: PVP acts as a surface-capping agent. It selectively adsorbs onto the (001) basal planes of the Sb2Te3 nuclei, sterically hindering crystal growth along the c-axis and forcing lateral 2D growth to yield hexagonal nanoplates.
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Microwave Irradiation: Transfer the mixture to a microwave synthesizer equipped with a reflux condenser. Irradiate at 2.45 GHz and 280 W for 45 to 120 minutes.
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Isolation & Self-Validation: Cool the product to room temperature, centrifuge, and wash sequentially with deionized water and absolute ethanol to remove residual EG and PVP. Dry at 60 °C.
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Validation Check: Analyze the dried powder via X-ray Powder Diffraction (XRD). The synthesis is validated if the diffraction peaks perfectly index to the rhombohedral R3m phase (JCPDS File 71-0393), confirming the absence of unreacted elemental Te or Sb impurities.
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Emerging Paradigms in Biomedical & Drug Development
Photothermal Therapy (PTT) and Nanomedicine
Sb2Te3 nanoplates are currently being investigated as next-generation photothermal agents. Due to their TI nature, they exhibit superior photothermal conversion efficiency compared to traditional gold nanoparticles[4]. In oncological drug development, these nanosheets can be PEGylated (to evade immune clearance) and functionalized with targeting ligands (e.g., folic acid). Upon accumulation in the tumor microenvironment, targeted NIR irradiation excites the Sb2Te3 surface states, generating localized hyperthermia that induces irreversible cellular apoptosis with minimal damage to surrounding healthy tissue[4].
Self-Powered Wearable Biosensors
Clinical trials and pharmacokinetic studies increasingly rely on continuous, real-time physiological monitoring. Sb2Te3 is a premier p-type thermoelectric material at room temperature[9][10]. By integrating Sb2Te3 thin films into flexible, wearable arrays, researchers can fabricate micro-thermoelectric generators ( μ -TEGs) that harvest the patient's body heat to generate electrical power[9][10]. These self-driven systems can continuously power implantable biosensors and NIR photodetectors without the need for external batteries[2][10].
Visualization: Synthesis and Application Workflow
Workflow of Sb2Te3 synthesis and biomedical integration.
References
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mp-1201: Sb2Te3 (trigonal, R-3m, 166). materialsproject.org. 6
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Crystal structure of Sb2Te3. The rhombohedral primitive cell is... researchgate.net. 7
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Lattice dynamics and chemical bonding in Sb2Te3 from first-principles calculations. aip.org. 8
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Antimony telluride. wikipedia.org. 1
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Reversible phase-change behavior in two-dimensional antimony telluride (Sb2Te3) nanosheets. aip.org.3
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Microwave-Assisted Synthesis of Two-Dimensional Single-Crystalline Sb2Te3 Nanoplates. nju.edu.cn.
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Toward Enhancing the Thermoelectric Properties of Bi2Te3 and Sb2Te3 Alloys. nih.gov. 9
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Fabrication and Characterization of PLD-Grown Bi2Te3 and Sb2Te3 Thermoelectric Devices. scirp.org. 10
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